4-(Carboxymethyl)-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-(Carboxymethyl)-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of pyrrole derivatives with pyridine carboxylic acids under specific conditions. One common method involves the use of a catalyst-free synthesis approach, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(Carboxymethyl)-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(Carboxymethyl)-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 4-(Carboxymethyl)-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-2-yl-quinoline-4-carboxylic acid: This compound shares a similar pyridine ring structure and is used in similar applications.
N-pyridin-2-yl carbamates: These compounds are synthesized using similar methods and have comparable properties.
Uniqueness
4-(Carboxymethyl)-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of pyrrole and pyridine rings, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
27590-55-2 |
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Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
4-(carboxymethyl)-5-pyridin-2-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O4/c15-10(16)6-7-5-9(12(17)18)14-11(7)8-3-1-2-4-13-8/h1-5,14H,6H2,(H,15,16)(H,17,18) |
InChI Key |
SOLBCTXDVSQMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(N2)C(=O)O)CC(=O)O |
Origin of Product |
United States |
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